molecular formula C19H14N2O6 B1680982 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid CAS No. 891002-11-2

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid

Cat. No.: B1680982
CAS No.: 891002-11-2
M. Wt: 366.3 g/mol
InChI Key: WCJCTRHTVZUWSD-UHFFFAOYSA-N
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Description

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is a compound that acts as an inhibitor of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD±dependent deacetylases. SIRT6 is involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibitors like this compound are valuable tools for studying the biological functions of SIRT6 and have potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders .

Mechanism of Action

Target of Action

Sirt6-IN-5 primarily targets Sirtuin 6 (SIRT6) , a member of the mammalian sirtuin family . SIRT6 is a nuclear protein associated with DNA repair in single-strand breaks (SSBs) and double-strand breaks (DSBs) . It is involved in various biological processes, including DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 is essential for cellular function and organismal health .

Mode of Action

Sirt6-IN-5 interacts with SIRT6, influencing its enzymatic activities. SIRT6 has deacetylation, defatty-acylation, and mono-ADP-ribosylation activities . These activities allow SIRT6 to regulate gene expression or protein activity through post-translational modifications . SIRT6 can also regulate the secretion of proteins, including tumor necrosis factor alpha (TNF-α) . Furthermore, SIRT6 can activate poly (ADP-ribose) polymerase-1 (PARP-1), thereby promoting repair of DNA damage .

Biochemical Pathways

Sirt6-IN-5 affects several biochemical pathways through its interaction with SIRT6. These include pathways related to DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 inhibits aging via four main pathways: promotion of DNA damage repair, maintenance of the normal telomere structure of chromosomes, regulation of glucose and NAD+ metabolic balance, and regulation of the senescence-associated secretory phenotype (SASP) .

Result of Action

The molecular and cellular effects of Sirt6-IN-5’s action involve the regulation of various physiological and pathological processes. SIRT6 is a longevity protein that can inhibit the aging of cells, tissues, organs, and the body by promoting DNA damage repair, maintaining normal chromosome structure, and regulating energy metabolism and the SASP . SIRT6 also plays a role in the regulation of homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sirt6-IN-5. Factors such as environmental mutagens, cellular metabolism, oxidative stress, and genetic predisposition can result in DNA damage that poses a major threat to genome and epigenome stability . These factors could potentially influence the effectiveness of Sirt6-IN-5 in its interaction with SIRT6 and its subsequent effects on various biochemical pathways.

Biochemical Analysis

Biochemical Properties

Sirt6-IN-5 interacts with the SIRT6 protein, which is highly expressed in cortical and hippocampal regions and enriched in the synaptosomal membrane fraction . SIRT6 regulates the expression of a large number of genes involved in stress response and aging .

Cellular Effects

Sirt6-IN-5 influences cell function by interacting with SIRT6. SIRT6 overexpression in terminally differentiated cortical and hippocampal neurons, mediated by a neuron-specific recombinant adeno-associated virus, downregulated cell viability under oxidative stress condition .

Molecular Mechanism

The molecular mechanism of Sirt6-IN-5 involves its interaction with SIRT6. SIRT6 functions mainly as a histone deacetylase . The interaction between Sirt6-IN-5 and SIRT6 could potentially influence this deacetylase activity, thereby affecting gene expression.

Metabolic Pathways

Sirt6-IN-5 is likely involved in the metabolic pathways that SIRT6 is part of, given their interaction. SIRT6 has been implicated in the control of glucose and lipid metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds. These reactions are often carried out under inert atmospheres, such as nitrogen or argon, and require the use of ligands and bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can increase the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce a ketone or aldehyde, while reduction may yield an alcohol .

Properties

IUPAC Name

5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJCTRHTVZUWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891002-11-2
Record name 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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